molecular formula C8H11BO3 B13570276 (3-Methoxybenzyl)boronic acid

(3-Methoxybenzyl)boronic acid

Cat. No.: B13570276
M. Wt: 165.98 g/mol
InChI Key: BSHKXMVLIGBFGX-UHFFFAOYSA-N
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Description

(3-Methoxybenzyl)boronic acid is an organoboron compound that serves as a valuable building block in synthetic organic chemistry and drug discovery research. Boronic acids, in general, are known for their low toxicity and versatile reactivity, acting as key intermediates in the formation of carbon-carbon bonds, most notably through the metal-catalyzed Suzuki-Miyaura cross-coupling reaction . This reaction is a fundamental tool for constructing biaryl and other complex molecular architectures, which are common scaffolds in pharmaceuticals and materials science . In medicinal chemistry, the boronic acid functional group can act as a bioisostere for carboxylic acids, potentially modifying the selectivity, physicochemical, and pharmacokinetic properties of bioactive molecules . This principle is exemplified by FDA-approved boronic acid-containing drugs like Bortezomib and Ixazomib, which are proteasome inhibitors used in cancer therapy . The mechanism of action for boronic acids in therapeutic contexts often involves their ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites, such as the hydroxyl group of a serine residue in proteasomes . Researchers value this compound for developing new synthetic methodologies and as a precursor for investigating boron's role in biologically active molecules. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11BO3

Molecular Weight

165.98 g/mol

IUPAC Name

(3-methoxyphenyl)methylboronic acid

InChI

InChI=1S/C8H11BO3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5,10-11H,6H2,1H3

InChI Key

BSHKXMVLIGBFGX-UHFFFAOYSA-N

Canonical SMILES

B(CC1=CC(=CC=C1)OC)(O)O

Origin of Product

United States

Applications in Advanced Organic Synthesis

Construction of Carbon-Carbon Bonds for Complex Organic Molecules

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular frameworks from simpler precursors. (3-Methoxybenzyl)boronic acid has proven to be a valuable partner in palladium-catalyzed cross-coupling reactions, a powerful method for forging C-C bonds.

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the synthesis of biaryl and heterobiaryl structures, which are prevalent in many biologically active compounds. organic-chemistry.orgnih.gov In this reaction, this compound can be coupled with a variety of aryl or heteroaryl halides or their equivalents. For instance, research has demonstrated the successful coupling of this compound with various heterocyclic partners, including pyridine (B92270) derivatives, to generate structurally diverse heterobiaryls. nih.gov The reaction conditions for these couplings are often mild and tolerant of a wide range of functional groups, making this a highly versatile synthetic strategy. organic-chemistry.orgnih.govnih.gov

A notable example involves the decarbonylative cross-coupling of heterocyclic carboxylic acids with arylboronic acids, where this compound can be utilized to produce valuable heterobiaryl motifs. nih.gov This approach provides an alternative to traditional cross-coupling methods and expands the toolbox for constructing these important structural units. nih.gov

Reactant 1Reactant 2Catalyst SystemProduct TypeRef.
Heterocyclic Carboxylic AcidThis compoundPalladium catalystHeterobiaryl nih.gov
Aryl HalideThis compoundPalladium catalystBiaryl organic-chemistry.orgnih.gov
Heteroaryl HalideThis compoundPalladium catalystHeterobiaryl organic-chemistry.orgnih.gov

The development of stereoselective synthetic methods is crucial for the preparation of chiral molecules, which often exhibit distinct biological activities. While direct examples specifically detailing the use of this compound in stereoselective synthesis are not extensively documented in the provided context, the broader class of boronic acids plays a significant role in such transformations. scholaris.carsc.org For example, boronic acids are utilized in asymmetric reactions to control the formation of specific stereoisomers. rsc.org The principles of stereoselective synthesis involving boronic acids, such as the use of chiral ligands or auxiliaries, can be applied to reactions with this compound to generate enantiomerically enriched products. scholaris.carsc.org

Functionalization of Biologically Relevant Scaffolds

The modification of known biologically active scaffolds is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. This compound serves as a key reagent for introducing the 3-methoxybenzyl group onto these scaffolds, leading to novel derivatives with potentially enhanced biological profiles. chem-soc.sinih.govacs.org

Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer therapies. google.com The modification of nucleosides can lead to compounds with improved biological activity. google.com this compound has been successfully employed in the Suzuki-Miyaura coupling with halogenated nucleosides to create C-C linked derivatives. researchgate.net For example, the coupling of 5-iodo-2'-deoxyuridine with this compound has been achieved, demonstrating the feasibility of incorporating the 3-methoxybenzyl moiety into the pyrimidine (B1678525) ring of a nucleoside. researchgate.net This derivatization can significantly alter the biological properties of the parent nucleoside. chem-soc.si

Nucleoside PrecursorReagentReaction TypeProductRef.
5-Iodo-2'-deoxyuridineThis compoundSuzuki-Miyaura Coupling5-(3-Methoxybenzyl)-2'-deoxyuridine researchgate.net

Purine derivatives are another class of biologically important molecules, forming the core structure of DNA and RNA bases, as well as many coenzymes and signaling molecules. chem-soc.si The arylation of purines can lead to compounds with diverse biological activities. chem-soc.si this compound is a valuable reagent for the C-arylation of halopurines, typically at the C6 position, through palladium-catalyzed Suzuki-Miyaura coupling. chem-soc.sijst.go.jp The electronic properties of the boronic acid can influence the reaction yield, with electron-rich arylboronic acids often performing well under anhydrous conditions. chem-soc.si

Contribution to Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create a wide range of structurally diverse molecules from a common starting material or a small set of building blocks. rsc.orgnih.gov This approach is particularly valuable in the search for new drug leads. This compound, as a readily available and versatile building block, can be incorporated into DOS strategies to generate libraries of compounds with the 3-methoxybenzyl motif. researchgate.netacs.org

The homologation of arylboronic acids, including this compound, provides a platform for DOS by converting them into benzylboronic acid pinacol (B44631) esters. researchgate.net These intermediates can then undergo a variety of cross-coupling and other reactions to produce a diverse array of benzylic compounds, such as diarylmethanes, benzyl (B1604629) amines, and benzyl ethers. researchgate.net This strategy allows for the rapid generation of a multitude of structurally distinct molecules from a single starting boronic acid, facilitating the exploration of chemical space in drug discovery programs. researchgate.netacs.org

Strategic Integration into Multi-Component and Multi-Step Syntheses

This compound is a valuable building block in the design of complex organic molecules, particularly through multi-component reactions (MCRs) and multi-step syntheses. mdpi.comnih.gov MCRs are highly prized in modern organic and medicinal chemistry for their ability to construct complex and diverse molecular scaffolds from simple precursors in a single reaction vessel, maximizing step economy. nih.govnih.gov The integration of this compound into these sequences allows for the direct incorporation of the 3-methoxybenzyl fragment, a common structural motif in biologically active compounds. Its utility is demonstrated in various sophisticated synthetic strategies that streamline the construction of intricate molecular architectures. mdpi.comnih.gov

One notable application involves a one-pot, multi-step, multi-component reaction for synthesizing 4-benzyl-1,1′-biphenyl derivatives. mdpi.com This strategy ingeniously combines two different types of bond-forming reactions in a single pot. The sequence begins with the in situ generation of an N-tosylhydrazone from an aromatic ketone. This intermediate then undergoes a reductive coupling with an arylboronic acid to form a C(sp²)–C(sp³) bond. Without isolation, a subsequent palladium-catalyzed Suzuki coupling with a second arylboronic acid constructs a C(sp²)–C(sp²) bond. mdpi.com

In a specific example, (3-methoxyphenyl)boronic acid was successfully employed in the reductive coupling step to synthesize the corresponding diarylmethane intermediate, ultimately leading to the desired 4-benzyl-1,1′-biphenyl product. mdpi.com The reaction demonstrated good functional group tolerance, with various substituted arylboronic acids, including (3-methoxyphenyl)boronic acid, affording the target compounds in moderate to high yields. mdpi.com

Reactant 1Reactant 2Boronic AcidProduct Yield (%)Reference
4-BromoacetophenoneTosylhydrazide(3-Methoxyphenyl)boronic acid56-94% a mdpi.com
4-BromoacetophenoneTosylhydrazidem-Tolylboronic acid56-94% a mdpi.com
4-BromoacetophenoneTosylhydrazide(3,4,5-Trifluorophenyl)boronic acid56-94% a mdpi.com

Table 1: Substrate scope for the one-pot synthesis of 4-benzyl-1,1′-biphenyl derivatives. mdpi.com aThe source provides a yield range of 56-94% for a group of meta-substituted arylboronic acids.

This compound and its derivatives are also key reagents in other types of MCRs. For instance, in a catalyst-free, highly diastereoselective three-component Mannich reaction, a triaryl borane (B79455) (tris(3-methoxyphenyl)borane) was shown to react with a diazo compound and an acyl imine to produce complex β-(protected amino) carbonyl compounds. nih.gov These products are valuable synthetic intermediates for further transformation into biologically active molecules. nih.gov The reaction proceeds through the formation of a boron enolate from the diazo substrate and the organoboron reagent. nih.gov The use of tris(3-methoxyphenyl)borane in this reaction led to the formation of the corresponding product in good yield, highlighting the compatibility of the 3-methoxybenzyl moiety with this methodology. nih.gov

Reaction TypeBoron ReagentOther Key ReactantsResulting ScaffoldReference
One-Pot Reductive Coupling/Suzuki Reaction(3-Methoxyphenyl)boronic acid4-Bromoacetophenone, Tosylhydrazide4-Benzyl-1,1'-biphenyl mdpi.com
Three-Component Mannich ReactionTris(3-methoxyphenyl)boraneDiazo ketone, Acyl imineβ-(Protected amino) carbonyl compound nih.gov
Passerini-Type ReactionBoronic Acids (general)Aldehydes, Isocyanidesα-Hydroxyketones nih.gov
Petasis Borono-Mannich ReactionBoronic Acids (general)Amines, Carbonyls (e.g., Glyoxylic acid)α-Arylglycines acs.orgfrontiersin.org

Table 2: Examples of multi-component syntheses utilizing this compound or related boronic acids.

The strategic use of boronic acids, often protected as N-methyliminodiacetic acid (MIDA) boronates, is crucial for multi-step syntheses where functional group tolerance is paramount. nih.gov MIDA boronates are exceptionally stable to a wide range of reagents and chromatographic conditions, allowing them to be carried through numerous synthetic steps before being deprotected under mild basic conditions to liberate the reactive boronic acid for a final key transformation, such as a Suzuki-Miyaura coupling. nih.govgoogle.com This "boronic acid protection" strategy enables the synthesis of structurally complex building blocks that would be otherwise challenging to access, underscoring the importance of boronic acids as versatile intermediates in advanced, multi-step synthetic campaigns. nih.govacs.org

Applications in Material Science

Development of Functional Polymers and Nanomaterials

Boronic acids are increasingly being incorporated into polymers and nanomaterials to impart specific functionalities. This is often achieved by leveraging the reversible covalent interactions of the boronic acid moiety with diols, which are present in many biological molecules and synthetic polymers. While specific research focusing exclusively on (3-Methoxybenzyl)boronic acid in this context is nascent, the principles established for other substituted phenylboronic acids can be extrapolated.

The incorporation of boronic acids into polymeric structures can lead to the development of "smart" materials that respond to specific stimuli, such as changes in pH or the presence of saccharides. These responsive behaviors are valuable in biomedical applications, including drug delivery systems and biosensors. For instance, polymers functionalized with boronic acids can form hydrogels that exhibit controlled release of therapeutic agents in response to glucose levels.

In the realm of nanomaterials, boronic acids serve as surface modifying agents, enabling the functionalization of nanoparticles for targeted applications. This functionalization can enhance their biocompatibility, stability, and interaction with biological systems.

Engineering of Materials with Enhanced Electrical Conductivity and Thermal Stability

The integration of boronic acid derivatives into polymeric matrices has been shown to influence the material's bulk properties, including thermal stability. Boronic acids can act as cross-linking agents, forming networks within the polymer that can enhance its resistance to thermal degradation. The methoxy (B1213986) group on the benzyl (B1604629) ring of this compound may further influence intermolecular interactions within a polymer matrix, potentially affecting its thermal characteristics.

While the direct impact of this compound on electrical conductivity is not extensively documented, the broader field of conducting polymers often utilizes Suzuki-Miyaura cross-coupling reactions for their synthesis. Boronic acids are key reagents in these reactions, which are used to create conjugated polymer backbones responsible for electrical conductivity. The electronic properties of the resulting polymer can be fine-tuned by the choice of the boronic acid monomer. The electron-donating nature of the methoxy group in this compound could, in principle, be used to modulate the electronic properties of such conductive polymers.

Role as Building Blocks for Specialized Material Architectures

One of the most significant roles of this compound in material science is its function as a versatile building block in organic synthesis. It is frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is a cornerstone of modern synthetic chemistry and is instrumental in constructing complex organic molecules and polymers.

Through these coupling reactions, this compound can be incorporated into a wide array of specialized material architectures. This includes the synthesis of active pharmaceutical ingredients, liquid crystals, and monomers for advanced polymers. For example, it can be used to synthesize larger, more complex molecules that are then polymerized to create materials with specific optical or electronic properties.

The following table provides examples of how this compound and its derivatives are listed as building blocks in chemical supplier databases, highlighting their role in the synthesis of more complex structures.

DerivativeCAS NumberRole
This compound Pinacol (B44631) Ester797762-23-3A stable derivative used in cross-coupling reactions for the synthesis of complex organic molecules.

This role as a fundamental building block underscores the importance of this compound in the development of new and innovative materials across various scientific disciplines.

Advanced Concepts and Future Research Directions

Development of Novel Protecting Group Strategies for Boronic Acid Derivatives

The transient protection of boronic acid functionalities is crucial for multi-step syntheses, preventing unwanted side reactions and enabling selective transformations at other sites of a molecule. While traditional protecting groups like pinacol (B44631) esters are widely used, the development of more sophisticated strategies offers enhanced control and versatility.

A significant innovation in this area is the emergence of bifunctional protecting groups that not only mask the boronic acid but also direct subsequent chemical transformations. One such example is the use of N-methyliminodiacetic acid (MIDA) to form a stable boronate ester. nih.govresearchgate.netrsc.org This strategy has been shown to protect the boronic acid moiety during various reactions, including challenging C-H functionalization. nih.govresearchgate.net The MIDA group can be readily cleaved under mild basic conditions to regenerate the free boronic acid, making it an attractive tool for complex molecule synthesis.

While direct application to (3-Methoxybenzyl)boronic acid is yet to be extensively documented, the principles of MIDA protection are broadly applicable to arylboronic acids. The formation of a (3-Methoxybenzyl)MIDA boronate would offer a robust protecting group strategy, allowing for selective reactions at other positions of the aromatic ring or on other functional groups within a larger molecule. This opens up new avenues for the synthesis of highly functionalized derivatives of this compound.

Protecting Group StrategyKey FeaturesPotential Advantage for this compound
N-methyliminodiacetic acid (MIDA) boronate - Forms a stable, tetracoordinate boron species.- Acts as both a protecting and a directing group for C-H functionalization. nih.govresearchgate.net- Cleaved under mild basic conditions.Enables selective modification of the aromatic ring while the boronic acid is protected.
Pinacol Esters - Commonly used for protection and purification.- Generally stable to a range of reaction conditions.Provides a standard and reliable method for protection during multi-step syntheses.

Innovations in Catalyst Systems for Boron Transformations (e.g., Palladium-Free, Nickel-Catalyzed)

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, has traditionally relied on palladium catalysts. However, the high cost and potential toxicity of palladium have driven the exploration of alternative, more sustainable catalyst systems. Nickel, being more earth-abundant and cost-effective, has emerged as a powerful alternative.

Nickel-catalyzed cross-coupling reactions have shown great promise for the transformation of boronic acids, including those with benzylic functionalities. organic-chemistry.orgnih.govresearchgate.net These systems can facilitate the coupling of this compound with a wide range of electrophiles, including alkyl halides, under milder conditions than their palladium counterparts. orgsyn.orgrsc.org Innovations in ligand design for nickel catalysts continue to expand the scope and efficiency of these transformations.

Furthermore, the development of palladium-free catalyst systems is a burgeoning area of research. While still in its early stages for benzylic boronic acids, the exploration of catalysts based on other transition metals like copper and iron holds the potential for even more economical and environmentally friendly synthetic routes. acs.org

Microwave-assisted synthesis has also revolutionized cross-coupling reactions, significantly reducing reaction times and often improving yields. nih.govnih.govsemanticscholar.orgmdpi.com The optimization of Suzuki-Miyaura reactions involving substituted phenylboronic acids under microwave irradiation has demonstrated the importance of catalyst and ligand selection. For instance, in a study optimizing the coupling of a bromo-pyrimidine with p-methoxyphenylboronic acid, the choice of palladium catalyst and ligands was crucial for achieving high yields and minimizing side products. nih.gov Such findings are highly relevant for developing efficient protocols for this compound.

Catalyst SystemKey InnovationsRelevance to this compound
Nickel-Based Catalysts - Cost-effective alternative to palladium.- Enables coupling with a broader range of electrophiles, including alkyl halides. organic-chemistry.orgnih.govresearchgate.netOffers more sustainable and versatile methods for C-C bond formation.
Palladium Catalysts with Advanced Ligands - Highly efficient for Suzuki-Miyaura cross-coupling.- Microwave-assisted protocols for rapid synthesis. nih.govnih.govsemanticscholar.orgmdpi.comProvides well-established and high-yielding methods for derivatization.
Palladium-Free Systems (e.g., Copper, Iron) - Utilizes more abundant and less toxic metals. acs.org- Represents a frontier in sustainable catalysis.Potential for developing greener and more economical synthetic routes in the future.

Green Chemistry Approaches in Boronic Acid Chemistry

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic processes. rsc.orgtudelft.nlresearchgate.netresearchgate.netthieme-connect.de In the context of this compound chemistry, several green approaches can be envisioned and implemented.

One key area is the use of greener solvents. Traditional organic solvents often pose environmental and health risks. The development of reactions in more benign media, such as water, ethanol, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a major goal. thieme-connect.de Aqueous Suzuki-Miyaura coupling reactions, for example, are becoming increasingly common and offer a more sustainable alternative to reactions in organic solvents.

Energy efficiency is another important aspect. Microwave-assisted synthesis, as mentioned earlier, not only accelerates reactions but also often leads to lower energy consumption compared to conventional heating methods. nih.govnih.govsemanticscholar.orgmdpi.com

Furthermore, the development of catalytic rather than stoichiometric processes is a fundamental principle of green chemistry. The use of highly efficient catalysts at low loadings minimizes waste and improves atom economy. The exploration of reusable heterogeneous catalysts is also a promising avenue for making boronic acid transformations more sustainable.

While specific green synthetic routes for this compound are not yet widely reported, the application of these general principles will undoubtedly shape its future synthesis and derivatization.

Emerging Applications in Interdisciplinary Fields

The unique chemical properties of boronic acids have led to their increasing use in various fields beyond traditional organic synthesis. This compound and its derivatives are poised to contribute to these emerging applications.

In medicinal chemistry , boronic acids are recognized as important pharmacophores. nih.govresearchgate.netnih.govmdpi.comresearchgate.net They can form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and therapeutics. The 3-methoxybenzyl moiety can be incorporated into larger molecules to modulate their pharmacological properties, such as solubility, lipophilicity, and binding interactions with biological targets. The development of novel compounds derived from this compound could lead to new drug candidates for a range of diseases.

In materials science , boronic acid-containing polymers are being explored for a variety of applications, including sensors, drug delivery systems, and self-healing materials. semanticscholar.orgnih.govresearchgate.netsemanticscholar.orgnih.gov The ability of boronic acids to interact with diols makes these polymers responsive to changes in pH and the presence of sugars. This compound can be incorporated as a monomer into polymer chains, imparting specific properties to the resulting material. For example, polymers containing this moiety could be used in the development of novel hydrogels or nanoparticles for biomedical applications.

Another exciting area is the development of chemical sensors . Boronic acid-based fluorescent sensors are capable of detecting saccharides and other diol-containing molecules. nih.govtheinstituteoffluorescence.comrsc.orgresearchgate.netnih.gov The fluorescence properties of a sensor molecule can be modulated by the binding of a target analyte to the boronic acid group. The 3-methoxybenzyl group can be integrated into the design of such sensors to fine-tune their photophysical properties and selectivity.

Finally, the advent of photoredox catalysis has opened up new possibilities for the functionalization of boronic acids under mild conditions. acs.orgcam.ac.ukacs.orguantwerpen.beresearchgate.net These light-driven reactions can be used to generate reactive radical intermediates from boronic acids, which can then participate in a variety of bond-forming reactions. The application of photoredox catalysis to this compound could provide novel and efficient routes to a wide range of functionalized derivatives with potential applications in various scientific disciplines.

Interdisciplinary FieldPotential Application of this compound
Medicinal Chemistry - As a building block for the synthesis of enzyme inhibitors and drug candidates. nih.govresearchgate.netnih.govmdpi.comresearchgate.net- To modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Materials Science - As a monomer for the creation of responsive polymers and hydrogels. semanticscholar.orgnih.govresearchgate.netsemanticscholar.orgnih.gov- For the development of novel materials for drug delivery and tissue engineering.
Chemical Sensors - In the design of fluorescent probes for the detection of saccharides and other biologically relevant diols. nih.govtheinstituteoffluorescence.comrsc.orgresearchgate.netnih.gov
Photoredox Catalysis - As a substrate for light-driven C-C and C-heteroatom bond formation, enabling novel synthetic transformations. acs.orgcam.ac.ukacs.orguantwerpen.beresearchgate.net

Q & A

Basic Research Questions

Q. What are the key thermodynamic and kinetic parameters to evaluate when designing sensors using (3-Methoxybenzyl)boronic acid for diol detection?

  • Methodological Answer : The binding affinity (equilibrium constant, KaK_a) and reaction kinetics (association rate konk_{\text{on}}, dissociation rate koffk_{\text{off}}) are critical. Stopped-flow fluorescence experiments can measure konk_{\text{on}}, which typically follows the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic stability . The methoxy substituent in this compound may enhance electron-withdrawing effects, stabilizing the boronate ester intermediate. Buffer pH (physiological ~7.4) and temperature must be optimized to mimic in vivo conditions .

Q. Which analytical techniques are effective for characterizing this compound and its complexes?

  • Methodological Answer :

  • MALDI-MS : Derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation and enables sequencing of boronic acid-containing peptides. DHB acts as both matrix and derivatizing agent, simplifying sample prep .
  • Fluorescence Spectroscopy : Used to track diol binding in real-time, with quenching or enhancement signals indicating complexation .
  • NMR : 11B^{11}\text{B} NMR monitors boronic acid esterification, while 1H^{1}\text{H} NMR identifies diol coordination patterns .

Q. How does the methoxy group in this compound influence its binding specificity toward glycoproteins?

  • Methodological Answer : The methoxy group may engage in secondary interactions (e.g., hydrogen bonding or hydrophobic effects) with glycoprotein surfaces, enhancing selectivity. Surface plasmon resonance (SPR) studies using boronic acid-functionalized dextran substrates can quantify binding. For example, altering buffer ionic strength or pH (e.g., borate buffer at pH 8.5) reduces non-specific interactions, improving glycoprotein discrimination .

Advanced Research Questions

Q. How can stopped-flow kinetic studies elucidate the mechanism of this compound-diol binding?

  • Methodological Answer : Stopped-flow fluorescence measures rapid binding events (milliseconds to seconds). For example, mixing equimolar boronic acid and diol solutions under physiological pH (7.4) allows tracking of fluorescence changes (e.g., using isoquinolinylboronic acid analogs). Data fitting to pseudo-first-order kinetics yields kobsk_{\text{obs}}, from which konk_{\text{on}} and koffk_{\text{off}} are derived. This method revealed that konk_{\text{on}} is the primary determinant of KaK_a for sugars .

Q. What computational strategies predict the interaction specificity of this compound with biomolecules?

  • Methodological Answer :

  • QSAR and PCA : Principal Component Analysis (PCA) of 1,357 molecular descriptors (e.g., logP, polar surface area) clusters boronic acids by structural diversity. K-means clustering selects representative compounds for experimental validation, ensuring coverage of chemical space .
  • Molecular Dynamics (MD) : Simulates boronate ester formation with glycoprotein diols (e.g., sialic acid residues), identifying key binding residues. Free energy calculations (e.g., MM-PBSA) quantify binding affinities .

Q. How can photoregulation optimize this compound-based hydrogels for glucose-responsive drug delivery?

  • Methodological Answer : Azobenzene-boronic acid conjugates enable light-controlled diol binding. Irradiation with visible light (e.g., 450 nm) triggers transcis isomerization, increasing diol affinity by >20-fold. This modulates hydrogel crosslinking density, enabling glucose-triggered insulin release. Rheology studies confirm stiffness changes under alternating light wavelengths .

Q. What methodologies assess the anticancer potential of this compound derivatives?

  • Methodological Answer :

  • Tubulin Polymerization Assays : Compare IC50_{50} values of boronic acid analogs (e.g., cis-stilbene derivatives) with combretastatin A-4. For example, boronic acid 13c inhibits tubulin polymerization at 21 μM, inducing apoptosis in Jurkat cells within 8 hours .
  • High-Throughput Screening : Use MALDI-MS to sequence boronic acid-peptide libraries synthesized via split-and-pool methods. Single-bead analysis identifies hits targeting proteasomes or kinases .

Data Contradictions and Resolution

  • Binding Kinetics vs. Sensor Response Time : While stopped-flow studies show rapid equilibrium (seconds) for simple sugars , glycoprotein interactions may require longer equilibration due to steric hindrance. SPR experiments with AECPBA surfaces recommend 10–30-minute incubation for reliable glycoprotein detection .
  • Boroxine Interference in MS : Free boronic acids form boroxine trimers during MS analysis, complicating data interpretation. Derivatization with DHB or pinacol esterification eliminates this issue, ensuring accurate mass determination .

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